4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Description
This compound is a polycyclic heteroaromatic system featuring a 2,4,6-tribromophenyl substituent and a tetrafluoroborate (BF₄⁻) counterion. Its complex structure includes an 8-oxa-4,5-diaza-2-azonia core, forming a rigid bicyclic framework. The bromine atoms introduce steric bulk and electron-withdrawing effects, enhancing electrophilicity and thermal stability. The tetrafluoroborate counterion improves solubility in polar aprotic solvents, making it suitable for applications in catalysis or materials science .
Properties
Molecular Formula |
C18H13BBr3F4N3O |
|---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
4-(2,4,6-tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
InChI |
InChI=1S/C18H13Br3N3O.BF4/c19-11-6-13(20)18(14(21)7-11)24-9-23-16(22-24)8-25-15-5-10-3-1-2-4-12(10)17(15)23;2-1(3,4)5/h1-4,6-7,9,15,17H,5,8H2;/q+1;-1 |
InChI Key |
VWBUSDNQLMNTFT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate typically involves multi-step organic reactions. The process begins with the bromination of a suitable phenyl precursor, followed by cyclization and azoniation steps under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated derivatives.
Scientific Research Applications
4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and azoniatetracyclic structure enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects: Tribromophenyl vs. Methoxyphenyl
A closely related analog, (5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[...]hexadeca...pentaene tetrafluoroborate (C₁₉H₁₈BF₄N₃O₂, MW 407.17), replaces the tribromophenyl group with a 4-methoxyphenyl moiety . Key differences include:
- Electronic Properties : The methoxy group (-OCH₃) is electron-donating, increasing electron density in the aromatic system, whereas bromine atoms are electron-withdrawing, making the target compound more electrophilic.
- Stability : The bulky bromine substituents in the target compound likely enhance steric protection against nucleophilic attack compared to the methoxy analog.
Counterion Influence: Tetrafluoroborate vs. Other Anions
The tetrafluoroborate counterion is shared with compounds like 2,4,6-Triphenylpyrylium tetrafluoroborate and 4-(hydroxymethyl)benzenediazonium tetrafluoroborate . Common effects include:
- Solubility: BF₄⁻ improves solubility in organic solvents, facilitating reactions in non-aqueous media.
Electron Transfer and Sensitization
2,4,6-Triphenylpyrylium tetrafluoroborate acts as a sensitizer in electron transfer oxygenation, enabling reactions without superoxide anion involvement . The target compound’s polycyclic structure may similarly facilitate electron transfer but with distinct pathways due to its brominated aromatic system.
Data Tables: Comparative Analysis
Table 1. Structural and Electronic Properties
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